molecular formula C11H16BrN3O4 B2726228 3-(5-bromo-1H-imidazol-4-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid CAS No. 2384299-59-4

3-(5-bromo-1H-imidazol-4-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid

Cat. No.: B2726228
CAS No.: 2384299-59-4
M. Wt: 334.17
InChI Key: MREFKMMOCRKKSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a brominated imidazole derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group attached to a propanoic acid backbone. Its molecular formula is C11H15BrN3O4, with a molecular weight of 358.16 g/mol . The Boc group enhances stability during synthetic processes, making it a valuable intermediate in peptide synthesis and medicinal chemistry. The bromine atom at the 5-position of the imidazole ring introduces steric and electronic effects that influence reactivity and binding interactions.

Properties

IUPAC Name

3-(4-bromo-1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3O4/c1-11(2,3)19-10(18)15-7(9(16)17)4-6-8(12)14-5-13-6/h5,7H,4H2,1-3H3,(H,13,14)(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MREFKMMOCRKKSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(N=CN1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(5-Bromo-1H-imidazol-4-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid, often referred to as Boc-D-His(Br) or similar nomenclature, is a compound of interest in medicinal chemistry due to its potential biological activities. This article compiles existing research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a bromo-substituted imidazole ring, which is known for its biological significance, particularly in drug design. The tert-butoxycarbonyl (Boc) group is commonly used in peptide synthesis as a protective group for amines.

  • IUPAC Name : (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid
  • Molecular Formula : C12H16BrN3O4
  • Molecular Weight : 344.18 g/mol

Biological Activity

Research indicates that compounds containing imidazole rings exhibit a variety of biological activities, including antimicrobial, antifungal, and anticancer properties. The specific biological activities of 3-(5-bromo-1H-imidazol-4-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid include:

Antimicrobial Activity

Studies have shown that imidazole derivatives can inhibit the growth of various bacterial strains. For instance, a study demonstrated that related compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound's structure suggests potential interactions with key biological targets involved in cancer progression. Research has indicated that similar imidazole derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Enzyme Inhibition

Imidazole derivatives are known to act as enzyme inhibitors. The bromine substitution may enhance the binding affinity to certain targets, potentially making this compound effective against enzymes involved in metabolic pathways relevant to disease states .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/PathwayObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition of growth
AntimicrobialEscherichia coliInhibition of growth
AnticancerVarious cancer cell linesInduction of apoptosis
Enzyme inhibitionVarious metabolic enzymesReduced activity

Case Studies

  • Antimicrobial Study : A series of tests conducted on related compounds showed that modifications on the imidazole ring significantly influenced antimicrobial efficacy. The presence of the bromo group was linked to enhanced antibacterial properties against Gram-positive bacteria.
  • Cancer Cell Line Study : In vitro studies involving breast cancer cell lines demonstrated that compounds structurally similar to Boc-D-His(Br) induced apoptosis and inhibited proliferation by disrupting mitochondrial function.

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structure, featuring an imidazole ring and a carboxylic acid group, positions it as a valuable building block in drug discovery. Imidazole derivatives are known for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Anticancer Research

Studies have indicated that imidazole derivatives can inhibit specific kinases involved in cancer cell proliferation. The presence of the bromo substituent may enhance the compound's ability to interact with biological targets, potentially leading to the development of novel anticancer agents. For instance, the structural modifications of imidazole derivatives have been linked to increased potency against various cancer cell lines, suggesting that this compound may serve as a precursor for further optimization in anticancer drug design .

Enzyme Inhibition

The compound has been evaluated for its potential to inhibit phosphoinositide 3-kinases (PI3K), which are crucial in cell signaling pathways related to cancer progression. Modifications to the imidazole ring have been shown to influence inhibitory activity, making this compound a candidate for further studies aimed at developing selective PI3K inhibitors .

Synthesis and Derivatives

The synthesis of 3-(5-bromo-1H-imidazol-4-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid can be achieved through various methods, including alkylation and cyclization reactions involving imidazole derivatives. The tert-butoxycarbonyl (Boc) group serves as a protective moiety that can be removed under mild conditions, facilitating further functionalization of the molecule for specific applications .

Case Studies on Synthesis

A notable synthesis pathway involves the introduction of the bromo substituent via electrophilic bromination of imidazole derivatives followed by coupling reactions with amino acids or their derivatives. This method has been documented to yield high-purity products suitable for biological testing .

Structural Studies and Characterization

Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure of synthesized compounds. The tautomeric behavior of imidazole derivatives can also be explored through these methods, providing insights into their stability and reactivity under different conditions .

Tautomeric Stability

Research has shown that varying substitution patterns on the imidazole ring significantly affect the compound's tautomeric stability. Understanding these dynamics is crucial for predicting the behavior of the compound in biological systems and optimizing its pharmacological properties .

Potential Future Directions

Given its promising applications, future research could focus on:

  • Optimization of Biological Activity : Further modifications to enhance selectivity and potency against specific targets.
  • Exploration of New Therapeutic Areas : Investigating the compound's effects on other biological pathways beyond cancer.
  • Development of Delivery Systems : Formulating effective delivery mechanisms to improve bioavailability and therapeutic efficacy.

Comparison with Similar Compounds

Structural Similarities and Differences

Core Heterocycle and Substituents

  • Target Compound: Imidazole core with a 5-bromo substituent, Boc-protected amino group, and propanoic acid chain.
  • Compound 14f (C27H19Br2N5): Pyrroloimidazole fused with bromophenyl groups and a carbonitrile substituent. The bromine is on the aryl ring rather than the heterocycle .
  • Compound 5{29} (Molecules, 2008): Imidazole with Boc-protected alanyl and methylaminocarbonyl groups. Shares the Boc motif but lacks bromine .
  • Compound 12 (): Thiazole core with dibromo and p-tolyl groups. Differs in heterocycle (thiazole vs. imidazole) and lacks a Boc group .

Key Structural Features

Compound Core Structure Bromine Position Boc Group Additional Groups
Target Compound Imidazole 5-position Yes Propanoic acid
14f Pyrroloimidazole Aryl ring No Carbonitrile, bromophenyl
5{29} Imidazole None Yes Methylaminocarbonyl, alanyl
12 () Thiazole Thiazole ring No Dibromo, p-tolylamino
Physicochemical Properties
  • Melting Points: Target Compound: Not explicitly reported, but Boc-protected imidazoles typically exhibit melting points >150°C . Compound 14f: 279–280°C (higher due to fused aromatic systems) . Compound 14d: 259–260°C (similar to 14f but with phenyl instead of p-tolyl) .
  • Solubility: The Boc group in the target compound increases lipophilicity compared to non-Boc analogs (e.g., 14f, 14d) . Thiazole derivatives (e.g., Compound 12) show moderate solubility in polar aprotic solvents due to hydrogen-bonding groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.